4-Bromocyclohex-3-ene-1-carbonitrile
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Overview
Description
4-Bromocyclohex-3-ene-1-carbonitrile: is an organic compound with the molecular formula C7H8BrN. It is a brominated derivative of cyclohexene with a nitrile functional group attached to the carbon atom at position 1. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromocyclohex-3-ene-1-carbonitrile typically involves the bromination of cyclohexene followed by the introduction of the nitrile group. One common method is as follows:
Bromination: Cyclohexene is reacted with bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) to form 4-bromocyclohexene.
Nitrile Introduction: The 4-bromocyclohexene is then treated with a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), under appropriate conditions to introduce the nitrile group, resulting in this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Bromocyclohex-3-ene-1-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized products, depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed:
Substitution: Formation of 4-hydroxycyclohex-3-ene-1-carbonitrile or 4-alkoxycyclohex-3-ene-1-carbonitrile.
Reduction: Formation of 4-bromocyclohex-3-ene-1-amine.
Oxidation: Formation of various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
Chemistry: 4-Bromocyclohex-3-ene-1-carbonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound can be used to study the effects of brominated and nitrile-containing compounds on biological systems. It may also be used in the development of new bioactive molecules.
Medicine: The compound’s derivatives may have potential medicinal properties, including antimicrobial, antifungal, or anticancer activities
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromocyclohex-3-ene-1-carbonitrile depends on its specific application. In general, the bromine and nitrile groups can interact with various molecular targets, leading to different biological or chemical effects. For example:
Bromine Group: The bromine atom can participate in electrophilic substitution reactions, making the compound reactive towards nucleophiles.
Nitrile Group: The nitrile group can undergo hydrolysis, reduction, or other transformations, leading to the formation of amines, carboxylic acids, or other functional groups.
Comparison with Similar Compounds
4-Chlorocyclohex-3-ene-1-carbonitrile: Similar structure but with a chlorine atom instead of bromine.
4-Fluorocyclohex-3-ene-1-carbonitrile: Similar structure but with a fluorine atom instead of bromine.
4-Iodocyclohex-3-ene-1-carbonitrile: Similar structure but with an iodine atom instead of bromine.
Comparison:
Reactivity: The reactivity of 4-Bromocyclohex-3-ene-1-carbonitrile is influenced by the bromine atom, which is more reactive than chlorine and fluorine but less reactive than iodine.
Applications: The specific applications of these compounds may vary based on their reactivity and the nature of the halogen atom. For example, brominated compounds may have different biological activities compared to chlorinated or fluorinated analogs.
Properties
IUPAC Name |
4-bromocyclohex-3-ene-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c8-7-3-1-6(5-9)2-4-7/h3,6H,1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RODZDDFENRUDDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CCC1C#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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